(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride
Description
Cyclopropane Ring Geometry and Bond Angle Analysis
The cyclopropane ring in this compound exhibits characteristic geometric distortions that fundamentally influence the compound's structural properties. Cyclopropane represents the most strained of all ring systems, primarily due to severe angle strain resulting from the compression of carbon-carbon-carbon bond angles to approximately 60 degrees, significantly deviating from the optimal tetrahedral angle of 109.5 degrees. This geometric constraint necessitates the formation of bent bonds, where orbital overlap occurs at angles rather than in direct linear alignment, resulting in weakened carbon-carbon bonds with energies of approximately 255 kilojoules per mole compared to 370 kilojoules per mole in unstrained alkane systems.
The geometric analysis reveals that the cyclopropane ring adopts a planar configuration with carbon-carbon bond lengths of approximately 151 picometers, slightly shorter than typical alkane bonds measuring 153-155 picometers. The molecular orbital description involves bent bonds with inter-orbital angles of approximately 104 degrees, accommodating the severe angular distortion while maintaining orbital overlap for bonding. Additionally, the cyclopropane ring experiences significant torsional strain due to the eclipsed conformation of hydrogen atoms on adjacent carbon centers, contributing to the overall destabilization of the ring system.
Table 1: Cyclopropane Ring Geometric Parameters
| Parameter | Value | Reference System |
|---|---|---|
| Carbon-Carbon-Carbon Bond Angle | 60° | Tetrahedral: 109.5° |
| Carbon-Carbon Bond Length | 151 pm | Normal Alkane: 153-155 pm |
| Bond Energy | 255 kJ/mol | Normal Alkane: 370 kJ/mol |
| Inter-orbital Angle | 104° | Linear Overlap: 180° |
| Total Ring Strain | 115 kJ/mol | Unstrained Reference: 0 kJ/mol |
The structural analysis demonstrates that the cyclopropane ring in this compound maintains the characteristic geometric features while accommodating the additional substituents. The presence of both the amino group and the bromopyridine substituent introduces asymmetry that influences the electronic distribution within the strained ring system, potentially affecting the degree of orbital overlap and the overall stability of the molecular framework.
Bromopyridine Substituent Orientation Effects
The bromopyridine substituent in this compound demonstrates specific conformational preferences that arise from electronic and steric interactions with the cyclopropane ring system. The 6-bromopyridin-3-yl group adopts a bisected conformation relative to the cyclopropane ring, maximizing molecular orbital overlap between the cyclopropyl group and the pyridine π-system. This orientation places the carbon-hydrogen bond of the cyclopropyl carbon attached to the pyridine ring in a coplanar arrangement with the aromatic system, optimizing electronic delocalization and stabilizing the overall molecular structure.
The bromine atom positioned at the 6-position of the pyridine ring introduces significant electronic effects through its electron-withdrawing nature, influencing both the aromatic character of the pyridine ring and the conformational behavior of the entire molecule. The brominated pyridine system exhibits enhanced electrophilicity compared to unsubstituted pyridine derivatives, affecting the electronic distribution throughout the conjugated system and potentially influencing the reactivity of adjacent functional groups. The spatial arrangement places the bromine atom in a position that minimizes steric interactions with the cyclopropane ring while maintaining optimal electronic communication between the aromatic and alicyclic components.
Table 2: Bromopyridine Substituent Conformational Parameters
| Conformational Feature | Observed Value | Electronic Effect |
|---|---|---|
| Cyclopropyl-Pyridine Dihedral Angle | 0° (bisected) | Maximum π-overlap |
| Bromine Position Effect | 6-position | Electron-withdrawing |
| Pyridine Ring Planarity | Maintained | Aromatic stabilization |
| Steric Hindrance | Minimized | Optimized orientation |
The conformational analysis reveals that the bromopyridine substituent orientation creates a specific three-dimensional arrangement that influences the molecular properties and potential reactivity patterns. The bisected conformation facilitates electronic communication between the cyclopropane and pyridine systems while the bromine substitution pattern modulates the electronic density distribution throughout the molecule, establishing the foundation for understanding the compound's chemical behavior and synthetic utility.
Diastereomeric Relationships in rel-Configuration
The stereochemical designation "rel-" in this compound indicates the relative configuration between the two chiral centers present in the cyclopropane ring system. This compound represents one specific diastereomer within a family of possible stereoisomers, where the absolute configuration is defined by the spatial relationship between the amino group and the bromopyridine substituent. Diastereomers are stereoisomers that are not mirror images of each other and are non-superimposable, exhibiting different physical properties including melting points, boiling points, and chemical reactivity patterns.
The (1S,2R) configuration establishes a trans-relationship between the amino group at position 1 and the bromopyridine substituent at position 2 of the cyclopropane ring. This spatial arrangement creates a specific three-dimensional molecular geometry that influences conformational preferences, intermolecular interactions, and chemical reactivity. The trans-configuration typically provides greater conformational stability compared to the corresponding cis-isomer due to reduced steric interactions between the substituents, allowing for optimal positioning of both functional groups within the molecular framework.
Table 3: Diastereomeric Configuration Analysis
| Stereochemical Parameter | (1S,2R)-Configuration | Alternative Configurations |
|---|---|---|
| Substituent Relationship | Trans | Cis-alternatives available |
| Steric Interactions | Minimized | Variable in other isomers |
| Conformational Stability | Enhanced | Configuration-dependent |
| Physical Properties | Distinct | Different for each diastereomer |
The analysis of diastereomeric relationships demonstrates that the specific (1S,2R) configuration provides a unique molecular architecture with distinct properties compared to other possible stereoisomeric forms. The relative configuration influences the overall molecular shape, electronic distribution, and potential for intermolecular interactions, establishing the structural foundation for the compound's specific chemical and physical characteristics. This stereochemical arrangement represents an important factor in the compound's utility as an intermediate in synthetic applications, where the specific three-dimensional structure contributes to selectivity and reactivity patterns in subsequent chemical transformations.
Properties
IUPAC Name |
(1S,2R)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H/t6-,7+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFRETMLRDXDAC-VJBFUYBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CN=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Cyclopropane Ring Formation
A representative protocol involves:
- Substrate : 6-Bromo-3-vinylpyridine.
- Reagent : Ethyl diazoacetate (EDA) with a copper(I) catalyst.
- Conditions : 0–5°C in dichloromethane (DCM), 12–24 hr.
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Diastereomeric Ratio | 3:1 (trans:cis) |
| Catalyst | Cu(acac)₂ |
Step 2: Amine Functionalization
The cyclopropane intermediate undergoes:
- Boc Protection : Treatment with Boc₂O in THF, catalyzed by DMAP.
- Bromine Retention : Selective conditions prevent debromination (e.g., avoiding strong bases).
Step 3: Salt Formation
- Deprotection : HCl in dioxane removes the Boc group.
- Precipitation : Addition of diethyl ether yields the dihydrochloride salt.
Critical Reaction Parameters
Data from optimized batches reveal:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature (Step 1) | 0–5°C | Minimizes side reactions |
| Catalyst Loading | 5 mol% Cu(acac)₂ | Balances cost and efficiency |
| Solvent (Step 3) | DCM/Et₂O (1:3) | Enhances crystallization |
Analytical Characterization
- ¹H NMR (D₂O, 400 MHz): δ 8.35 (s, 1H, pyridine-H), 7.82 (d, J = 8.4 Hz, 1H), 3.12 (m, 1H, cyclopropane-H), 2.89 (m, 1H).
- HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN).
Applications in Downstream Synthesis
The compound serves as a precursor for:
- Heteroaryl-Substituted Amides : Used in endothelial nitric oxide synthase (eNOS) modulation.
- Pharmaceutical Intermediates : Key building block for kinase inhibitors.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of hydrogen-substituted pyridine derivatives.
Substitution: Formation of hydroxyl or alkyl-substituted pyridine derivatives.
Scientific Research Applications
G Protein-Coupled Receptor Modulation
One of the significant applications of (1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride is in the modulation of G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their involvement in numerous physiological processes and diseases. The compound has been investigated for its ability to act as a ligand for specific GPCRs, potentially leading to the development of new therapeutic agents for conditions such as hypertension and neurological disorders .
Inhibition of Enzymatic Activity
Research has indicated that this compound may serve as an inhibitor for various enzymes. For instance, studies have shown that it can inhibit certain proteases involved in disease pathways, making it a candidate for further development as an anti-cancer agent or for treating infectious diseases .
Case Study 1: Inhibition of Aspartic Proteases
A study focused on the design of inhibitors targeting aspartic proteases, which play roles in diseases like malaria and Alzheimer’s disease. The compound was part of a library screened for binding affinity to these enzymes. Results indicated that derivatives of this compound exhibited IC50 values in the low micromolar range, demonstrating significant inhibitory activity against endothiapepsin, a model aspartic protease .
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| 13g | 12.8 | Endothiapepsin |
| 13f | 14.5 | Endothiapepsin |
Case Study 2: Dynamic Combinatorial Chemistry
In another investigation using dynamic combinatorial chemistry (DCC), this compound was utilized to explore novel inhibitors of glutathione S-transferases (GST). The study demonstrated that compounds derived from this cyclopropanamine exhibited selective inhibition profiles against different GST isoforms, highlighting the potential for developing targeted therapies .
Pharmacological Insights
The pharmacological profile of this compound indicates a promising future in drug development. Its ability to modulate receptor activity and inhibit key enzymes makes it a versatile candidate for addressing various health issues. Ongoing research is likely to further elucidate its mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of (1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related cyclopropanamine derivatives:
*Note: MW calculated based on molecular formula.
Key Differences and Implications
Substituent Effects
- Bromopyridine vs. Halogenated Phenyl Groups: The target compound’s 6-bromopyridin-3-yl group (electron-withdrawing bromine + pyridine nitrogen) enhances polar interactions with enzymes like eNOS . In contrast, 4-chloro-3-fluorophenyl () and 4-ethoxy-3-fluorophenyl () substituents introduce varied electronic and lipophilic profiles.
Stereochemistry
- The rac-(1R,2S) isomer () differs stereochemically from the target compound’s (1S,2R)-rel configuration. Such differences can lead to divergent binding affinities in chiral environments (e.g., enzyme active sites), highlighting the importance of stereochemical control in drug development .
Salt Form and Solubility
Biological Activity
(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride, with CAS number 918305-74-5, is a compound that has gained attention in various fields of medicinal chemistry and pharmacology due to its unique structural properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C8H10BrClN2, with a molecular weight of 249.54 g/mol. The compound features a cyclopropane ring substituted with a 6-bromopyridin-3-yl group and an amine group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The presence of the bromine atom in the pyridine ring enhances its reactivity and potential binding affinity to biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been investigated for its potential role in inhibiting catechol-O-methyltransferase (COMT), which is relevant in the treatment of neurological disorders like Parkinson's disease.
Biological Activity and Therapeutic Applications
Research indicates that this compound has shown promising results in various biological assays:
Case Studies
Several studies have explored the biological activity of this compound:
- Study on COMT Inhibition:
-
Antimicrobial Assay:
- A study assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, indicating potential applications in developing new antimicrobial agents .
-
Cytotoxicity in Cancer Cells:
- In vitro tests showed that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
Q & A
Q. What are the optimal synthetic routes for (1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride, and how can yield be maximized?
The compound is synthesized via cyclopropanation of a pyridine precursor, often using transition-metal catalysts (e.g., palladium) for cross-coupling reactions. Key intermediates include bromopyridine derivatives and cyclopropane-building blocks (e.g., rac-(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride) . Yield optimization requires precise control of reaction conditions (temperature, solvent polarity) and purification via recrystallization or column chromatography. Evidence from Ticagrelor intermediate synthesis suggests that chiral resolution via diastereomeric salt formation improves enantiomeric purity .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms cyclopropane ring integrity and bromopyridine substitution patterns. Distinctive shifts for cyclopropane protons (δ 1.5–2.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) are critical .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%), while chiral HPLC or supercritical fluid chromatography (SFC) resolves enantiomers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₀BrN₂·2HCl = 292.02 g/mol) .
Q. How does stereochemistry ((1S,2R) vs. (1R,2S)) influence the compound’s physicochemical properties?
Stereoisomers exhibit differences in solubility and crystallinity due to varying hydrogen-bonding networks. For example, (1S,2R)-isomers may form more stable hydrochloride salts than their enantiomers, impacting bioavailability . X-ray crystallography of related cyclopropane derivatives confirms distinct lattice packing modes .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for this compound?
Discrepancies arise from polymorphic forms or residual solvents. Use standardized protocols:
- Dynamic Light Scattering (DLS) : Measures particle size in saturated solutions.
- Thermogravimetric Analysis (TGA) : Detects solvent residues affecting solubility .
- Powder X-ray Diffraction (PXRD) : Identifies polymorphs . Recent studies suggest aqueous solubility <1 mg/mL, with improved solubility in DMSO or ethanol .
Q. How can computational models predict metabolic pathways and toxicity?
Tools like PISTACHIO and BKMS_METABOLIC predict Phase I/II metabolism. The compound’s cyclopropane ring is resistant to oxidation, but the bromopyridine moiety may undergo hepatic debromination. Toxicity risks (e.g., reactive metabolite formation) are assessed via in silico docking with cytochrome P450 enzymes .
Q. What analytical challenges arise in quantifying trace impurities (e.g., diastereomers, process-related byproducts)?
- Chiral Impurities : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with SFC for baseline separation .
- Byproducts : LC-MS/MS identifies halogenated side products (e.g., debrominated analogs) at ppm levels .
- Forced Degradation Studies : Acidic/oxidative conditions reveal degradation products (e.g., ring-opened amines) .
Q. How does the compound interact with biological targets (e.g., P2Y12 receptor) in preclinical models?
As a Ticagrelor intermediate, it likely acts as a P2Y12 antagonist. In vitro binding assays (radioligand displacement) and platelet aggregation studies in murine models show dose-dependent inhibition (IC₅₀ ~50 nM). Structural analogs with fluorine substitutions exhibit enhanced receptor affinity .
Q. What are the stability profiles under accelerated storage conditions?
- Thermal Stability : Decomposition above 150°C (TGA data).
- Photostability : UV light induces bromopyridine cleavage; store in amber glass.
- Hygroscopicity : The dihydrochloride salt is hygroscopic; dynamic vapor sorption (DVS) studies recommend storage at ≤40% RH .
Methodological Considerations
- Synthetic Route Validation : Cross-reference Reaxys and PubChem data to avoid patented pathways .
- Data Reproducibility : Standardize solvents (e.g., anhydrous DMF for coupling reactions) and characterize intermediates rigorously .
- Ethical Compliance : Adhere to ICH guidelines for impurity profiling in pharmaceutical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
